tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which in turn is connected to a tetrahydrofuran-2-ylmethyl group. This compound is of interest in various scientific and industrial applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate typically involves the reaction of tetrahydrofuran-2-ylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of scalability, safety, and environmental impact. The use of automated systems and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carbamate oxide.
Reduction: Reduction reactions can lead to the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Carbamate oxide derivatives.
Reduction: Amines.
Substitution: Substituted carbamates.
Scientific Research Applications
Tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group in organic synthesis, particularly for amines.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The carbamate group can act as a leaving group in enzymatic reactions, facilitating the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Tert-Butyl (ethyl)carbamate: Similar in structure but with an ethyl group instead of tetrahydrofuran-2-ylmethyl.
Tert-Butyl (propyl)carbamate: Similar in structure but with a propyl group instead of tetrahydrofuran-2-ylmethyl.
Tert-Butyl (butyl)carbamate: Similar in structure but with a butyl group instead of tetrahydrofuran-2-ylmethyl.
Uniqueness: Tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which imparts specific chemical and physical properties that are not found in the other similar compounds. This group can enhance the compound's reactivity and stability, making it suitable for various applications.
Properties
IUPAC Name |
tert-butyl N-(oxolan-2-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-7-8-5-4-6-13-8/h8H,4-7H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTGTZBYOSJTAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.